N²-iso-Butyryl-7'-O-DMT-morpholinoguanine: A Technical Guide for Advanced Oligonucleotide Synthesis
N²-iso-Butyryl-7'-O-DMT-morpholinoguanine: A Technical Guide for Advanced Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N²-iso-Butyryl-7'-O-DMT-morpholinoguanine, a critical building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are a class of antisense oligonucleotides that have gained significant attention for their therapeutic potential, including several FDA-approved drugs. This document delves into the chemical properties, synthesis, and application of this specialized morpholino phosphoramidite. We will explore the strategic importance of the isobutyryl and dimethoxytrityl (DMT) protecting groups, outline the general principles of its incorporation into synthetic oligonucleotides, and discuss the nuances of deprotection and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, drug development, and molecular biology.
Introduction: The Role of Modified Guanine in Morpholino Oligonucleotides
Phosphorodiamidate morpholino oligonucleotides (PMOs) are synthetic analogs of nucleic acids where the deoxyribose or ribose sugar is replaced by a morpholine ring, and the phosphodiester backbone is substituted with phosphorodiamidate linkages. This unique structure confers several advantageous properties, including resistance to nuclease degradation, high affinity for target RNA, and a neutral backbone that can improve cellular uptake.
The synthesis of high-quality PMOs relies on the precise and efficient coupling of phosphoramidite monomers. Guanine, with its reactive exocyclic amine and lactam functions, presents a particular challenge in oligonucleotide synthesis.[1] Unprotected or improperly protected guanine residues can lead to side reactions, resulting in truncated sequences and impurities that are difficult to separate from the final product.[1]
The subject of this guide, N²-iso-Butyryl-7'-O-DMT-morpholinoguanine, is a key reagent designed to address these challenges. It incorporates two crucial protecting groups:
-
N²-isobutyryl (iBu): This group protects the exocyclic amine of the guanine base, preventing its participation in unwanted side reactions during the coupling cycle. The isobutyryl group offers a balance of stability during synthesis and relative ease of removal during the final deprotection step.[2][3]
-
7'-O-Dimethoxytrityl (DMT): The DMT group is a bulky, acid-labile protecting group attached to the 7'-hydroxyl of the morpholino ring. Its primary function is to cap the 5'-end of the growing oligonucleotide chain, preventing self-polymerization and allowing for the stepwise, controlled addition of monomers.[] The release of the DMT cation upon acid treatment provides a convenient method for monitoring coupling efficiency in real-time.[5]
Chemical Properties
A thorough understanding of the chemical properties of N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is essential for its effective use in oligonucleotide synthesis.
| Property | Value | Source |
| Chemical Formula | C₃₅H₃₈N₆O₆ | [6] |
| Molecular Weight | 638.71 g/mol | [6] |
| CAS Number | 2243974-78-7 | [6] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in acetonitrile, dichloromethane, and other common organic solvents used in oligonucleotide synthesis. | General knowledge for phosphoramidites |
| Storage | Store at -20°C under an inert atmosphere (e.g., argon) to prevent degradation from moisture and oxidation. | General recommendation for phosphoramidites |
Synthesis of N²-iso-Butyryl-7'-O-DMT-morpholinoguanine
While a detailed, publicly available protocol for the specific synthesis of N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is not readily found, the general synthetic strategy for morpholino monomers involves a multi-step process starting from the corresponding ribonucleoside. The synthesis of guanine morpholino subunits often requires a "doubly protected" strategy to mitigate side reactions associated with the O6 position of the guanine base.[7]
The key steps in the synthesis of a morpholino guanine phosphoramidite generally include:
-
Protection of the Guanine Base: The exocyclic N²-amino group of guanosine is first protected with isobutyryl chloride or anhydride.[8] In some strategies, the O6 position is also protected to enhance solubility and prevent side reactions.[7]
-
Formation of the Morpholino Ring: The protected guanosine undergoes oxidative cleavage of the ribose ring, followed by reductive amination to form the morpholino ring structure.
-
Protection of the 7'-Hydroxyl Group: The 7'-hydroxyl group of the morpholino ring is protected with the acid-labile DMT group using DMT-chloride.
-
Phosphitylation: The final step involves the phosphitylation of the morpholino nitrogen to introduce the reactive phosphoramidite moiety. This is typically achieved using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Caption: Generalized synthetic pathway for N²-iso-Butyryl-7'-O-DMT-morpholinoguanine phosphoramidite.
Application in Automated Oligonucleotide Synthesis
N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is designed for use in automated solid-phase oligonucleotide synthesizers. The synthesis cycle is a repetitive four-step process that enables the sequential addition of monomers to a growing oligonucleotide chain attached to a solid support.
The Four-Step Synthesis Cycle
The phosphoramidite method for oligonucleotide synthesis is a well-established and highly efficient process.[]
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Step 1: Deblocking (Detritylation) The cycle begins with the removal of the acid-labile DMT group from the 5'-end of the solid-support-bound oligonucleotide. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane.[5] The resulting free 5'-hydroxyl group is then available for the coupling reaction. The orange color of the released trityl cation can be measured spectrophotometrically to monitor the efficiency of the previous coupling step.[5]
Step 2: Coupling The activated N²-iso-Butyryl-7'-O-DMT-morpholinoguanine phosphoramidite is delivered to the synthesis column along with an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[9][10] The activator protonates the diisopropylamino group of the phosphoramidite, creating a good leaving group and facilitating nucleophilic attack by the free 5'-hydroxyl of the growing chain. This reaction forms a phosphite triester linkage. Achieving high coupling efficiency (ideally >99%) is critical for the synthesis of full-length oligonucleotides.[11]
Step 3: Capping To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. Any free 5'-hydroxyl groups that did not react during the coupling step are acetylated using a mixture of acetic anhydride and N-methylimidazole.[3] This effectively terminates these chains, simplifying the purification of the final product.
Step 4: Oxidation The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester. This is typically accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[3] This step stabilizes the oligonucleotide backbone for the subsequent synthesis cycles.
Deprotection and Cleavage
After the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The deprotection strategy must be carefully chosen to ensure the complete removal of all protecting groups without degrading the oligonucleotide.
The isobutyryl group on guanine is more robust than some other protecting groups, such as dimethylformamidine (dmf), and typically requires harsher deprotection conditions.[2] A common method for the deprotection of oligonucleotides containing N²-isobutyryl-guanine is treatment with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.[3]
Deprotection Protocol for Oligonucleotides with Isobutyryl-Protected Guanosine
-
Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide at room temperature to cleave the oligonucleotide from the support.
-
Base Deprotection: The resulting solution, containing the partially protected oligonucleotide, is heated in a sealed vial at 55°C for 8-12 hours to remove the isobutyryl and other base-protecting groups.[11]
-
Work-up: The vial is cooled, and the ammoniacal solution is carefully transferred to a new tube. The solid support is washed with nuclease-free water, and the wash is combined with the solution.
-
Evaporation: The ammonia is removed by vacuum centrifugation.
-
Reconstitution: The resulting oligonucleotide pellet is dissolved in an appropriate buffer for purification and analysis.
Caption: General workflow for the deprotection and purification of morpholino oligonucleotides.
Quality Control and Analysis
The purity and identity of the synthesized morpholino oligonucleotides should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) and ion-exchange HPLC (IE-HPLC) are commonly used to assess the purity of the crude and purified oligonucleotides.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are used to confirm the molecular weight of the final product.[12][13][14] Tandem mass spectrometry (MS/MS) can be used for sequence verification.[13][14]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place, away from moisture and oxidizing agents. Keep the container tightly sealed when not in use.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is a vital component in the synthesis of therapeutic morpholino oligonucleotides. The strategic use of the isobutyryl and DMT protecting groups ensures the stability of the monomer and the fidelity of the synthesis process. A thorough understanding of its chemical properties and the nuances of its application in automated synthesis is crucial for the successful production of high-quality PMOs. This guide provides a foundational understanding for researchers and professionals working in this exciting and rapidly advancing field.
References
- BenchChem. (2025).
-
PubMed. (2025). Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. [Link]
- Schulhof, J. C., Molko, D., & Teoule, R. (n.d.). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups.
- Biosynth. (2021).
- BenchChem. (2025). A Comparative Analysis of DMF and Isobutyryl Protecting Groups for Guanosine in Oligonucleotide Synthesis.
- Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
- Tsukamoto, M., & Hayakawa, Y. (2018). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. In Synthesis of Therapeutic Oligonucleotides (pp. 17-39). Springer Singapore.
- Glen Research. (n.d.). Deprotection Guide.
- 5'-O-DMT-N2-isobutyryl-2'-O-(2-methoxyethyl)guanosine 3'-CE phosphoramidite. (n.d.).
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- Glen Research. (n.d.). Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers.
- Ohkubo, A., et al. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central.
- Pon, R. T., Damha, M. J., & Ogilvie, K. K. (n.d.). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides.
- BOC Sciences. (n.d.). Phosphoramidite Chemistry for DNA and RNA Synthesis.
- Pon, R. T., Damha, M. J., & Ogilvie, K. K. (n.d.). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides.
- Wei, T., et al. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry.
- Wei, T., et al. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. PubMed.
- Tsukamoto, M., & Hayakawa, Y. (n.d.). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis | Request PDF.
- Wei, T., et al. (n.d.). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry.
- Li, C., et al. (n.d.). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry | Request PDF.
- Biosynth. (n.d.). N2-Isobutyryl-7'-O-DMT-morpholino guanine | 2243974-78-7 | NI180545.
- Plesner, C. F., et al. (2021). On-demand synthesis of phosphoramidites.
- Wei, T., et al. (2025). Development of a Two-dimensional Liquid Chromatography/Mass Spectrometry Workflow for Characterization of Phosphorodiamidate Morpholino Oligomers.
- Köksal, E., et al. (n.d.). Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers.
- Biosynth. (n.d.). N2-Isobutyryl-5'-O-DMT-morpholinoguanosine-N'-CE phosphoramidite | 2243974-81-2.
- Google Patents. (n.d.). US8076476B2 - Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits.
- Taj, S. A. S., et al. (2008).
- BOC Sciences. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- Amerigo Scientific. (n.d.). N2-Isobutyryl-N-trityl-morpholino guanine.
- BOC Sciences. (n.d.). Phosphoramidites.
- Sherwood, A. M., et al. (n.d.).
- Sherwood, A. M., et al. (n.d.). Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials.
- Brinson, R. G., et al. (n.d.).
Sources
- 1. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 5. atdbio.com [atdbio.com]
- 6. N2-Isobutyryl-7'-O-DMT-morpholino guanine | 2243974-78-7 | NI180545 [biosynth.com]
- 7. US8076476B2 - Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits - Google Patents [patents.google.com]
- 8. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
